REACTION_SMILES
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[Cl:14][C:15]([C:16]([Cl:17])=[O:18])=[O:19].[Cl:20][CH2:21][Cl:22].[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:7]([CH3:13])[c:8]([F:12])[c:9]([F:11])[cH:10]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[Cl:14])[c:7]([CH3:13])[c:8]([F:12])[c:9]([F:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(F)c(F)cc(F)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Cc1c(F)c(F)cc(F)c1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |